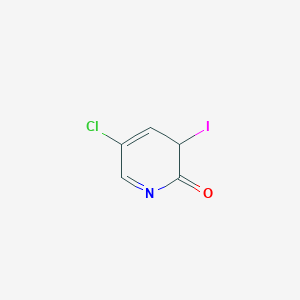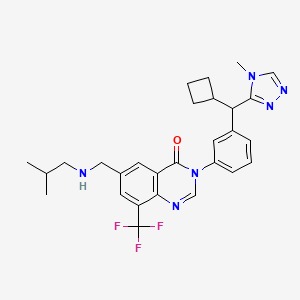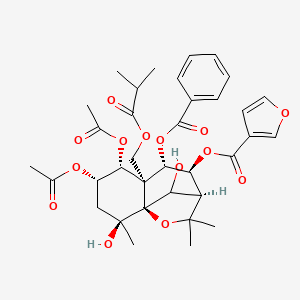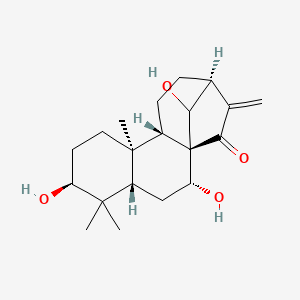
(1,3E,5Z)-Undeca-1,3,5-triene-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3E,5Z)-Undeca-1,3,5-triene-d5 is a deuterated analog of (1,3E,5Z)-Undeca-1,3,5-triene. It is a hydrocarbon compound with the molecular formula C11H13D5. The compound features a conjugated triene system, which is a sequence of three alternating double and single bonds. The deuterium labeling (d5) indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study reaction mechanisms and metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3E,5Z)-Undeca-1,3,5-triene-d5 typically involves the deuteration of (1,3E,5Z)-Undeca-1,3,5-triene. One common method is the catalytic hydrogenation of the corresponding triene using deuterium gas (D2) in the presence of a palladium or platinum catalyst. The reaction conditions usually include a controlled temperature and pressure to ensure selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized reactors and catalysts. The process is optimized to achieve high yields and purity of the deuterated product. The use of deuterium gas and efficient catalysts ensures the selective replacement of hydrogen atoms with deuterium.
化学反応の分析
Types of Reactions: (1,3E,5Z)-Undeca-1,3,5-triene-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triene system to a saturated hydrocarbon.
Substitution: The triene system can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., Grignard reagents) are used under controlled conditions.
Major Products Formed:
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
(1,3E,5Z)-Undeca-1,3,5-triene-d5 has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of (1,3E,5Z)-Undeca-1,3,5-triene-d5 involves its interaction with molecular targets and pathways in chemical and biological systems. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect results in slower reaction rates for deuterated compounds compared to their non-deuterated counterparts. The compound’s triene system can participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions.
類似化合物との比較
(1,3E,5Z)-Undeca-1,3,5-triene: The non-deuterated analog of (1,3E,5Z)-Undeca-1,3,5-triene-d5.
(3Z,5E)-1,3,5-Undecatriene: An isomer with different double bond configurations.
(E,E)-1,3,5-Undecatriene: Another isomer with a different arrangement of double bonds.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for the study of reaction mechanisms and metabolic pathways with greater precision. The compound’s triene system also offers versatility in undergoing various chemical reactions, making it valuable in different research fields.
特性
分子式 |
C11H18 |
|---|---|
分子量 |
155.29 g/mol |
IUPAC名 |
(3E,5Z)-10,10,11,11,11-pentadeuterioundeca-1,3,5-triene |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5+,11-9-/i2D3,4D2 |
InChIキー |
JQQDKNVOSLONRS-QENOAVLCSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC\C=C/C=C/C=C |
正規SMILES |
CCCCCC=CC=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)











